molecular formula C8H6FNO B1332107 2-Fluoro-6-methoxybenzonitrile CAS No. 94088-46-7

2-Fluoro-6-methoxybenzonitrile

Cat. No. B1332107
CAS RN: 94088-46-7
M. Wt: 151.14 g/mol
InChI Key: YPMSIWYNTPSPMV-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzonitrile is a compound that is not directly discussed in the provided papers, but its analysis can be inferred from studies on similar molecules. The papers provided focus on the synthesis, molecular structure, and properties of various substituted benzonitriles, which are compounds with a nitrile group attached to a benzene ring that also contain other substituents such as fluorine, methoxy, and methyl groups.

Synthesis Analysis

The synthesis of substituted benzonitriles can involve multiple steps, including nitrification, diazotization, fluorination, reductive and oxidation reactions. For example, 3-fluoro-4-methylbenzonitrile was synthesized using ortho-toluidine as a raw material, and the process was reported to be easy to control with a successful productivity of 48% . This suggests that a similar approach could potentially be applied to synthesize 2-fluoro-6-methoxybenzonitrile, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of substituted benzonitriles can be determined using various analytical techniques. For instance, the crystal structure of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was elucidated using X-ray diffraction, which provided detailed information about the molecule's conformation and bond geometry . Similarly, the geometrical structure of 5-fluoro-2-methylbenzonitrile was investigated using Density Functional Theory (DFT) calculations, predicting bond lengths, angles, and dihedral angles .

Chemical Reactions Analysis

Substituted benzonitriles can undergo a variety of chemical reactions. The nitrile function is particularly important for C-C bond formation reactions in organic chemistry. For example, acrylonitriles can be deprotonated at the α-carbon and alkylated, which is a key reaction for synthesizing bioactive heterocycles . The presence of fluorine in these molecules can enhance their reactivity and make them suitable for the construction of bioactive heterocycles, which are important in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzonitriles can be quite diverse. The study of 5-fluoro-2-methylbenzonitrile revealed that the molecule has potential applications in frequency doubling and Second Harmonic Generation (SHG), indicating its Non-Linear Optical (NLO) properties. Additionally, Natural Bond Orbital (NBO) analysis showed stability due to hyperconjugative interactions and charge delocalization. The thermodynamic properties such as entropy, enthalpy, Gibbs free energy, and heat capacity were also calculated, providing a comprehensive understanding of the molecule's behavior under various conditions . The synthesis of 2,4-dibromo-5-fluorobenzonitrile, with a high yield of 81.5%, suggests that the introduction of halogen substituents on the benzene ring can be efficiently achieved, which could be relevant for the synthesis and properties of 2-fluoro-6-methoxybenzonitrile .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Substituted 2-Amino-4-Quinazolinones : A novel route to synthesize substituted 2-amino-4-quinazolinones starting from 2,6-difluoro-4-methoxybenzonitrile has been described. This process involves substitution of one of the fluorine atoms with heterocycles and hydrolysis of the nitrile to give a series of o-fluorobenzoic acid derivatives (Fray et al., 2006).
  • Arylation of Fluorinated Benzonitriles : The phenylation of fluorobenzonitriles using the sodium salt of a benzonitrile radical anion in liquid ammonia was studied. This reaction resulted in the formation of cyanobiphenyls and methoxycyanobiphenyls (Peshkov et al., 2019).

Structural and Electronic Properties

  • Energetic and Structural Study : An energetic and structural study of 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile, involving standard molar enthalpies of formation and vapor-pressure study, was conducted. Theoretical estimates for gas-phase enthalpies of formation, basicities, proton and electron affinities, and adiabatic ionization enthalpies were also made (Silva et al., 2012).

Crystal Structure Analysis

  • Crystal Structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile : A study on the crystal structure of a compound containing a fluorine atom, which serves as a new dipolarophile used in constructing bioactive heterocycles (Naveen et al., 2006).

Redox Active Materials in Batteries

  • Screening of Organic Molecules in Redox Flow Batteries : Computational screening identified molecules like fluoro-methoxybenzonitrile as promising redox active materials for redox flow batteries (Moon & Han, 2016).

Synthesis of Biologically Active Compounds

  • Synthesis of Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives : The synthesis of 4-aminoquinazoline derivatives starting from 4-(3-Chloropropoxy)-3-methoxybenzonitrile was reported. These derivatives showed activities against Bcap-37 cell proliferation (Li, 2015).

Safety And Hazards

FMBN is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMSIWYNTPSPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240471
Record name 2-Fluoro-6-methoxybenzonitrile
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Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxybenzonitrile

CAS RN

94088-46-7
Record name 2-Fluoro-6-methoxybenzonitrile
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Record name 2-Fluoro-6-methoxybenzonitrile
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Record name 2-Fluoro-6-methoxybenzonitrile
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Record name 2-fluoro-6-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

640.5 g (4.6 mol) of difluorobenzonitrile were dissolved in 3.5 l of methanol and then cooled to 0-5° C. 828.8 g of 30% strength sodium methoxide solution were added dropwise in this temperature range, and the reaction mixture was stirred at room temperature overnight. Then the reaction mixture was added to 20 l of water and the precipitate was filtered off with suction and washed twice with water and twice with heptane. The solid was dried in vacuo at 50° C. Yield: 740 g (99% of theory) of a white solid with a purity of >95% according to GC.
Quantity
640.5 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-6-methoxybenzaldoxime (714 mg, 4.2 mmol) in Ac2O (3.6 mL) is heated at reflux for 4 hr. The reaction is cooled to r.t. and the volatiles are stripped off to give a beige solid, which is dried at 50° C. in a vacuum oven to give 2-fluoro-6-methoxybenzonitrile (635 mg, 84%). 1H NMR (DMSO) δ7.8-7.7 (1H, m), 7.14-7.07 (2H, m),3.95 (3H, s).
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
NYS Suni, LG Prasad… - Oriental Journal of …, 2018 - search.proquest.com
… and Marana, “Vibrational spectra and electrostatic potential surface of 2-fluoro-6-methoxybenzonitrile based on quantum chemical calculations,” …
Number of citations: 2 search.proquest.com
NYS Suni, LG Prasad, CB Malar… - Materials Today …, 2021 - Elsevier
… Murugan et al. performed experimental and theoretical study on the molecular structure and vibrational spectra of 2-fluoro-6-methoxybenzonitrile [8],. The molecular energy stabilization …
Number of citations: 2 www.sciencedirect.com
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… When gas evolution ceased, 2-fluoro-6methoxybenzonitrile (266 mg, 1.76 mmoles) in dimethyl sulfoxide (5 ml) was added in one portion. After 3 hours, the reaction mixture was poured …
Number of citations: 33 onlinelibrary.wiley.com
A Ajaypraveenkumar - Journal of Chemical and Pharmaceutical …, 2017 - researchgate.net
… on structural and vibrational spectra of 2-fluoro-6-methoxybenzonitrile (FMBN) have … surface of 2-fluoro-6methoxybenzonitrile based on quantum chemical calculations, J. Chem. Pharm. …
Number of citations: 7 www.researchgate.net
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
D Ensan, D Smil, CA Zepeda-Velázquez… - Journal of medicinal …, 2020 - ACS Publications
… f (Scheme 3) was initiated by the nucleophilic aromatic substitution of 4-bromo-2,6-difluorobenzonitrile (21) with sodium methoxide to yield both 4-bromo-2-fluoro-6-methoxybenzonitrile …
Number of citations: 16 pubs.acs.org
A Ajaypraveenkumar, R Ganapathi Raman… - Recent Trends in …, 2017 - Springer
Equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile 5-fluoro-2-methylbenzonitrile (5F2MBN) has been carried out through quantum mechanical calculations aided by …
Number of citations: 5 link.springer.com
Y Sert, F Ucun - Indian Journal of Physics, 2013 - Springer
… Some authors have studied the molecular structure and vibrational spectrum of 2-fluoro-6-methoxybenzonitrile experimentally and theoretically [24]. The FT-Raman and FT-IR spectra of …
Number of citations: 5 link.springer.com
AA Shajikumar, RG Raman - Journal of Chemical and …, 2016 - researchgate.net
The optimized structure of 4-fluoro-3-methylbenzonitrile (4F3MBN) was predicted theoretically. Geometrical parameters (atomic distances, angles and dihedral angels) are predicted by …
Number of citations: 4 www.researchgate.net
F Fischer, M Hapke - European Journal of Organic Chemistry, 2018 - Wiley Online Library
… In particular, the direct comparison between the diynes in the cyclization of 2-fluoro-6-methoxybenzonitrile corroborates the difference with the significantly higher yield obtained for 12. …

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